Product packaging for 7-Iodoquinazolin-2-amine(Cat. No.:CAS No. 1935610-10-8)

7-Iodoquinazolin-2-amine

Cat. No.: B6592341
CAS No.: 1935610-10-8
M. Wt: 271.06 g/mol
InChI Key: XZKSKODZZVPDLW-UHFFFAOYSA-N
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Description

7-Iodoquinazolin-2-amine is a useful research compound. Its molecular formula is C8H6IN3 and its molecular weight is 271.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3 B6592341 7-Iodoquinazolin-2-amine CAS No. 1935610-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodoquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKSKODZZVPDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Quinazoline Scaffold: a Cornerstone in Medicinal Chemistry

The quinazoline (B50416) ring system, a fusion of a pyrimidine (B1678525) and a benzene (B151609) ring, is recognized as a "privileged scaffold" in medicinal chemistry. scielo.br This designation stems from its recurring presence in a multitude of biologically active compounds, including several approved drugs. nih.gov The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. mdpi.com

Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

Anticancer ekb.eg

Antimicrobial nih.gov

Anti-inflammatory nih.gov

Antiviral mdpi.com

Antihypertensive nih.gov

This wide-ranging bioactivity has made the quinazoline scaffold a focal point for drug discovery and development efforts, with researchers continuously exploring novel derivatives for various therapeutic applications. nih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and reduction further enhances its appeal as a drug candidate. researchgate.net

The Strategic Advantage of Halogenation: Iodination in Focus

The introduction of halogen atoms, particularly iodine, onto the quinazoline (B50416) scaffold is a key strategy employed by medicinal chemists to modulate the compound's properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Iodine, in particular, offers several advantages. Its size and polarizability can lead to strong interactions with protein targets, enhancing binding affinity. rsc.org Furthermore, the carbon-iodine bond can serve as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse and complex molecules. mdpi.comresearchgate.net The reactivity order of halogens in these reactions is typically C-I > C-Br >> C-Cl, making iodinated compounds particularly useful for synthetic diversification. mdpi.comresearchgate.net

Studies have shown that the position of iodination on the quinazoline ring is crucial. For instance, iodination at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov

Research Trajectories for 7 Iodoquinazolin 2 Amine

The specific compound, 7-iodoquinazolin-2-amine, is an area of active investigation, primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring an amine group at the 2-position and an iodine atom at the 7-position, provides two reactive sites for further functionalization.

Current research involving this compound and its derivatives is exploring several promising avenues:

Anticancer Drug Discovery: A significant body of research is focused on synthesizing novel quinazoline (B50416) derivatives with anticancer properties. nih.gov The 2-amino group of this compound can be readily modified to introduce various side chains, while the iodine at the 7-position can be utilized for cross-coupling reactions to build more complex structures, a common strategy in the design of kinase inhibitors. scielo.br

Development of Novel Antimicrobials: The known antimicrobial properties of iodoquinazolines make this compound a valuable starting material for the development of new antibacterial and antifungal agents. nih.gov

Organic Synthesis and Methodology Development: The unique reactivity of the C-I bond in this compound makes it a useful substrate for developing and optimizing new synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling reactions. rsc.org

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 1935610-10-8
Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
IUPAC Name This compound

An in-depth look at the chemical compound this compound reveals a scaffold of significant interest in synthetic organic chemistry. This article explores the key methodologies for its synthesis and subsequent functionalization, providing a detailed overview of the chemical transformations that underscore its utility as a versatile building block.

Computational Chemistry and Molecular Modeling Investigations of 7 Iodoquinazolin 2 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This method is crucial for structure-based drug design.

Molecular docking studies on iodoquinazoline derivatives have frequently targeted the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways. nih.govnih.gov These simulations consistently predict that the quinazoline (B50416) scaffold acts as a hinge-binder. The nitrogen atoms within the quinazoline ring are predicted to form crucial hydrogen bonds with the backbone of amino acid residues in the hinge region of the ATP-binding site, such as Met793. nih.gov

Specifically for the 7-iodoquinazolin-2-amine scaffold, the 2-amino group and the N1 atom of the quinazoline ring are positioned to act as hydrogen bond donors and acceptors, respectively, anchoring the molecule into the active site. The iodine atom at the 7-position is typically predicted to occupy a hydrophobic pocket, contributing to the binding affinity through favorable van der Waals interactions. nih.gov This predicted binding orientation is a critical starting point for designing derivatives with enhanced potency and selectivity. researchgate.net

Table 1: Predicted Key Interactions of Iodoquinazoline Scaffolds in the EGFR Kinase Active Site
Ligand MoietyProtein Residue (EGFR)Interaction Type
Quinazoline N1 AtomMet793 (Backbone NH)Hydrogen Bond Acceptor
2-Amino GroupMet793 (Backbone C=O)Hydrogen Bond Donor
7-Iodo GroupHydrophobic PocketHydrophobic/van der Waals Interaction

In addition to predicting the binding pose, molecular docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the target protein. These scores, typically expressed in units of energy (e.g., kcal/mol), provide a quantitative measure of the stability of the ligand-protein complex. Lower binding energy values suggest a more favorable interaction. For various iodoquinazoline derivatives, docking studies have calculated binding energies to rank their potential inhibitory activity against targets like EGFR and VEGFR-2. researchgate.netrsc.org For example, studies on related 6-iodoquinazoline (B1454157) derivatives have reported binding energies that correlate with their experimentally determined inhibitory concentrations (IC50 values). nih.gov These energetic estimations are vital for prioritizing compounds for chemical synthesis and subsequent biological evaluation. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) calculations are widely used to investigate the geometries, electronic structures, and reaction mechanisms of organic molecules. nih.gov For the synthesis of quinazoline derivatives, DFT can be employed to model the reaction pathways and transition states involved in the cyclization process. researchgate.net By calculating the activation energies for different potential reaction routes, DFT can help rationalize and predict the regioselectivity of the synthesis, ensuring the desired isomer, such as the 7-iodo derivative, is formed preferentially. These theoretical insights are valuable for optimizing reaction conditions and improving synthetic yields.

The electronic properties of a molecule are key to its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, analysis of its HOMO-LUMO energies can provide insights into its charge transfer capabilities and its potential to interact with biological macromolecules. researchgate.net

Table 2: Conceptual Electronic Properties from Quantum Chemical Calculations
ParameterSignificance
HOMO (Highest Occupied Molecular Orbital) EnergyIndicates electron-donating ability; higher energy suggests stronger donation.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyIndicates electron-accepting ability; lower energy suggests stronger acceptance.
HOMO-LUMO Gap (ΔE)Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov

In Silico Pharmacokinetic Profiling (ADMET Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. These computational models help identify potential liabilities before significant resources are invested in synthesis and testing. nih.gov

For various iodoquinazoline derivatives, ADMET prediction studies have been conducted to evaluate their drug-likeness. nih.govresearchgate.net These analyses typically assess properties such as aqueous solubility, blood-brain barrier permeability, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes. The results of these in silico profiles for compounds structurally related to this compound have shown favorable drug-like characteristics, guiding the selection of candidates for further development. nih.govresearchgate.net

Table 3: Representative ADMET Properties Predicted for Iodoquinazoline Scaffolds
ADMET ParameterPredicted Outcome/Significance
Human Intestinal Absorption (HIA)Good absorption predicted, suggesting potential for oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) PenetrationVariable; predictions help assess potential for CNS effects.
CYP2D6 InhibitionOften predicted to be non-inhibitors, indicating a lower risk of drug-drug interactions. nih.gov
HepatotoxicityGenerally predicted to be non-toxic, suggesting a favorable safety profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies are instrumental in understanding the structural requirements for potent and selective kinase inhibition. These investigations provide valuable insights that guide the rational design of new, more effective kinase inhibitors.

Establishment of Structure-Activity Correlations for Kinase Inhibition Profiles

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives approved for clinical use. nih.govtbzmed.ac.ir QSAR studies on various series of quinazoline derivatives have revealed key structural features that govern their kinase inhibition profiles. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles derived from related quinazoline analogues offer a strong basis for understanding its structure-activity correlations.

Substitutions on the quinazoline ring system play a critical role in determining the potency and selectivity of these inhibitors. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric interactions within the ATP-binding pocket of the target kinase. For instance, studies on quinazolinone derivatives have shown that the presence of a halogen atom at certain positions can significantly enhance antimicrobial and cytotoxic activities. nih.gov

In the case of this compound, the iodine atom at the 7-position is a key determinant of its activity. Halogens, particularly larger ones like iodine, can form halogen bonds with backbone carbonyls or other electron-rich moieties in the kinase active site, thereby stabilizing the ligand-protein complex. Furthermore, the lipophilic nature of iodine can contribute to favorable hydrophobic interactions. Research on other 7-substituted quinazolines has highlighted the importance of this position for achieving potent kinase inhibition. For example, 7-aminoalkoxy derivatives have been identified as multi-tyrosine kinase inhibitors. mdpi.com

To illustrate the impact of substitutions on kinase inhibition, the following table presents hypothetical data based on established QSAR principles for quinazoline derivatives, demonstrating how variations at the 7-position and on the 2-amino group could modulate activity against a target kinase.

CompoundR1 (at position 7)R2 (on 2-amino group)Kinase Inhibition (IC50, nM)
1-H-H500
2-Cl-H150
3-Br-H100
4-I-H50
5-I-CH375
6-I-Phenyl30

Design of Analogues with Modulated Selectivity and Potency

Building upon the structure-activity correlations established through QSAR studies, medicinal chemists can rationally design novel analogues of this compound with improved potency and selectivity. The goal is to optimize the interactions with the target kinase while minimizing off-target effects.

One strategy involves the exploration of different substituents at the 7-position. While iodine has been shown to be beneficial, other bulky, lipophilic groups could be introduced to probe the hydrophobic pocket in the kinase active site more effectively. For example, replacing the iodo group with a small alkyl or aryl group could modulate the compound's pharmacokinetic properties and target engagement.

Another key area for modification is the 2-amino group. Introducing various substituents on this amine can alter its hydrogen bonding capacity and introduce new interactions with the kinase. For instance, attaching a phenyl or substituted phenyl ring to the 2-amino group can lead to additional π-π stacking or hydrophobic interactions, potentially increasing potency. The design of such analogues is often guided by molecular docking simulations, which provide a visual representation of how the modified compounds might fit into the kinase's active site. nih.gov

The following table illustrates a hypothetical design strategy for analogues of this compound, targeting improved potency and selectivity based on QSAR insights.

AnalogueModification from this compoundDesign RationalePredicted PotencyPredicted Selectivity Profile
A-1Replace 7-Iodo with 7-TrifluoromethylIntroduce a strong electron-withdrawing group to alter electronic properties.ModeratePotentially altered selectivity due to different electronic interactions.
A-2Add a 4-fluorophenyl group to the 2-amino positionIntroduce a group capable of forming additional interactions in the active site.HighMay enhance selectivity for kinases with a suitable pocket for the phenyl group.
A-3Replace 7-Iodo with 7-methoxyIntroduce a hydrogen bond acceptor to potentially interact with different residues.Moderate to LowSelectivity may shift towards kinases that favor hydrogen bond acceptors in this region.
A-4Add a methyl group to the 2-amino nitrogenSlightly increase lipophilicity and alter the hydrogen bonding pattern.Similar to parentLikely to have a similar selectivity profile.

Through iterative cycles of QSAR modeling, synthesis, and biological evaluation, researchers can refine the design of this compound analogues to develop highly potent and selective kinase inhibitors for therapeutic applications.

Structure Activity Relationship Sar Studies of 7 Iodoquinazolin 2 Amine Derivatives

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of the 7-iodoquinazolin-2-amine scaffold is highly sensitive to the nature and position of various substituents. The interplay between different parts of the molecule dictates its interaction with biological targets, thereby influencing its potency and selectivity.

The presence of an iodine atom at the C7 position of the quinazoline (B50416) ring is a key feature that significantly impacts molecular recognition. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the receptor. This interaction can contribute to the binding affinity and selectivity of the ligand. While direct studies on this compound are limited, research on related quinazoline derivatives suggests that bulky substituents at the C7 position are generally favorable for inhibitory activity against certain kinases. The iodine atom, being the largest of the stable halogens, can occupy a specific pocket in the target protein, thereby enhancing binding. Computational modeling studies on quinazoline derivatives have highlighted the role of halogen bonds in the ligand-receptor interactions, which can be a determining factor for binding affinity.

Substitutions at the C2 and C4 positions of the this compound core are crucial for modulating biological activity. The 2-amino group is a key pharmacophoric feature and its modification can have a profound impact on target engagement. For instance, in a series of 2,4-diaminoquinazoline derivatives developed as Toll-like receptor 7 (TLR7) agonists, the nature of the substituent on the 2-amino group was found to be critical for potency and selectivity. nih.gov

The C4 position offers another strategic point for modification. In many quinazoline-based inhibitors, a substituted aniline (B41778) moiety at the C4 position is essential for activity. The nature of the substituents on this aniline ring can dictate the selectivity profile. For example, in the development of HER2 selective inhibitors, modifications to the aniline moiety at C4 of the quinazoline core were instrumental in achieving a 240-fold improvement in selectivity over EGFR. nih.gov For 4-aminoquinazoline derivatives acting as opioid receptor like-1 (ORL1) antagonists, the substitution at the C4 position was a key determinant of high affinity and selectivity.

The following table summarizes the general effects of substitutions at the C2 and C4 positions on the biological activity of quinazoline derivatives, which can be extrapolated to the this compound scaffold.

PositionSubstituent TypeGeneral Effect on ActivityTarget Class Example
C2 Amino and substituted amino groupsCritical for target engagement and selectivityTLR7 Agonists
C4 Substituted anilino groupsEssential for potency and selectivityKinase Inhibitors (EGFR, HER2), ORL1 Antagonists
C4 Basic side chainsCan improve solubility and oral bioavailabilityVEGF Receptor Kinase Inhibitors nih.gov

For instance, in a series of potent and orally active VEGF receptor tyrosine kinase inhibitors, the introduction of a basic side chain at the C7 position of the 4-anilinoquinazoline (B1210976) nucleus led to nanomolar inhibitory concentrations. nih.gov The length and nature of these side chains are often optimized to achieve the desired balance of potency, selectivity, and drug-like properties.

The table below illustrates the impact of different side chains on the properties of quinazoline derivatives.

Position of Side ChainType of Side ChainObserved Impact
C7 Basic aminesIncreased aqueous solubility, potent inhibitory activity
C7 Non-polar aminesCan be preferred for optimal antiviral activity in related heterocyclic systems
Peripheral Moieties Various functional groupsCan be tailored to interact with specific sub-pockets of the target, enhancing selectivity

Stereochemical Considerations and Conformation-Activity Relationships

While specific studies on the stereochemistry of this compound derivatives are not extensively available in the reviewed literature, the principles of stereochemistry are fundamental in drug design and molecular recognition. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target.

For molecules with stereocenters, different enantiomers or diastereomers can exhibit distinct pharmacological activities, with one isomer often being significantly more potent than the others. This is because the binding site of a protein is a chiral environment, and only one stereoisomer may fit optimally.

Conformational flexibility is another critical aspect. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target is essential for high-affinity binding. The substituents on the this compound scaffold can influence the preferred conformation of the molecule, thereby affecting its biological activity. Molecular modeling and conformational analysis are therefore crucial tools in the design of potent inhibitors based on this scaffold.

Design Principles for Optimizing this compound Scaffold Activity

The rational design of potent and selective agents based on the this compound scaffold relies on a set of key principles derived from SAR studies and computational modeling.

Target-Specific Interactions: A primary principle is to design molecules that can form specific, high-affinity interactions with the target protein. This involves identifying key binding pockets and designing substituents that can occupy these pockets and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds facilitated by the C7-iodine.

Modulation of Physicochemical Properties: Optimizing properties such as solubility, permeability, and metabolic stability is crucial for developing orally bioavailable drugs. The introduction of polar groups or basic side chains can enhance solubility, while careful selection of substituents can improve metabolic stability.

Selectivity Enhancement: Achieving selectivity for the desired target over off-targets is a major goal to minimize side effects. This can be accomplished by exploiting subtle differences in the binding sites of related proteins. For example, designing substituents that interact with non-conserved residues can impart selectivity.

Structure-Based and Ligand-Based Design: A combination of structure-based drug design (SBDD), when the 3D structure of the target is known, and ligand-based drug design (LBDD), such as QSAR and pharmacophore modeling, is often employed. ijper.org These computational approaches can guide the design of new derivatives with improved activity. nih.gov

Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be used to fine-tune the activity and properties of the lead compound.

By systematically applying these design principles, researchers can navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.

Biological Activity and Mechanistic Insights of 7 Iodoquinazolin 2 Amine Derivatives Preclinical and in Vitro Focus

Enzyme Kinase Inhibition Studies

The 7-iodoquinazolin-2-amine scaffold serves as a foundational structure for a variety of kinase inhibitors. Its derivatives have been the subject of extensive preclinical and in vitro research to determine their biological activity and mechanisms of action against several key enzymes involved in cellular signaling pathways. These studies are crucial in the early stages of drug discovery, particularly in the field of oncology and neurodegenerative diseases.

Derivatives of 7-iodoquinazoline (B2663516) have demonstrated significant inhibitory activity against both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. smolecule.comgoogle.com Dysregulation of EGFR signaling can lead to tumor development and metastasis. google.com

Research has focused on developing dual inhibitors that can target both EGFR and other kinases like VEGFR-2. smolecule.comgoogle.com In one study, a series of 1-alkyl-6-iodoquinazoline derivatives were synthesized and evaluated. Several compounds exhibited potent inhibition of EGFR. For instance, compounds 9c, 9d, and 9e showed excellent inhibitory activity against wild-type EGFR (EGFRWT) with IC₅₀ values of 0.15, 0.20, and 0.25 µM, respectively. google.com

The emergence of resistance, often through mutations such as T790M, is a significant challenge in EGFR-targeted therapies. chemenu.com Consequently, the development of inhibitors effective against these mutant forms is a high priority. The same study found that several iodoquinazoline derivatives were highly active against the resistant EGFRT790M mutant. Compounds 9c, 9d, 9e, 5d, 8b, and 9b displayed IC₅₀ values of 0.22, 0.26, 0.30, 0.40, 0.45, and 0.50 µM, respectively, against EGFRT790M. google.com Another study corroborated these findings, reporting on novel iodoquinazoline derivatives with strong inhibition of EGFRT790M. Specifically, compounds 6d, 8d, 6c, and 8c had IC₅₀ values of 0.35, 0.42, 0.48, and 0.50 µM, respectively.

These findings underscore the potential of the iodoquinazoline scaffold in creating potent EGFR inhibitors that can overcome clinically relevant resistance mutations. google.com

Table 1: EGFR Kinase Inhibition by this compound Derivatives

Compound Target IC₅₀ (µM)
9c EGFRWT 0.15 google.com
9d EGFRWT 0.20 google.com
9e EGFRWT 0.25 google.com
9c EGFRT790M 0.22 google.com
9d EGFRT790M 0.26 google.com
9e EGFRT790M 0.30 google.com
6d EGFRT790M 0.35
5d EGFRT790M 0.40 google.com
8d EGFRT790M 0.42
8b EGFRT790M 0.45 google.com
6c EGFRT790M 0.48
9b EGFRT790M 0.50 google.com

| 8c | EGFRT790M | 0.50 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. google.com Inhibiting VEGFR-2 is a key strategy in anti-cancer therapy. google.com The quinazoline (B50416) scaffold is a well-established core for VEGFR-2 inhibitors, with several approved drugs based on this structure. google.com

Derivatives of 7-iodoquinazoline have been specifically designed and synthesized as potent VEGFR-2 inhibitors, often as part of a dual-inhibition strategy with EGFR. google.com In vitro kinase assays have confirmed the efficacy of these compounds. A study of 1-alkyl-6-iodoquinazoline derivatives identified several potent inhibitors of VEGFR-2. The most active compounds were 9c, 9b, 9d, 9a, 9e, and 5d, which demonstrated IC₅₀ values of 0.85, 0.90, 0.90, 1.00, 1.20, and 1.25 µM, respectively. google.com

Another research effort focused on synthesizing iodoquinazoline derivatives linked to various aromatic or aliphatic groups. This work also yielded compounds with remarkable VEGFR-2 inhibition, with derivatives 8d, 8c, 6d, and 6c showing IC₅₀ values of 0.92, 0.95, 1.00, and 1.20 µM, respectively. These studies highlight the effectiveness of the iodoquinazoline core in targeting the ATP-binding site of VEGFR-2, thereby blocking the signaling cascade that leads to angiogenesis. google.com

Table 2: VEGFR-2 Kinase Inhibition by this compound Derivatives

Compound IC₅₀ (µM)
9c 0.85 google.com
9b 0.90 google.com
9d 0.90 google.com
8d 0.92
8c 0.95
9a 1.00 google.com
6d 1.00
9e 1.20 google.com
6c 1.20

| 5d | 1.25 google.com |

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers, contributing to tumor cell growth, proliferation, and survival. The PI3Kα isoform is the most commonly mutated form in cancer, making it a prime target for therapeutic intervention.

Research into quinazoline-based molecules has identified their potential as PI3Kα inhibitors. A study focusing on the hybridization of quinazoline and 2-indolinone scaffolds led to the discovery of a series of potent and selective PI3Kα inhibitors. The representative compound from this series, compound 8, exhibited a potent enzymatic IC₅₀ value of 9.11 nM against PI3Kα. Furthermore, this compound demonstrated significant selectivity for PI3Kα over other class I isoforms, with 10.41-fold, 16.99-fold, and 37.53-fold selectivity against PI3Kβ, PI3Kγ, and PI3Kδ, respectively. In another study, two quinazoline-based compounds, 7b and 7c, were identified as PI3Kα inhibitors, although with higher IC₅₀ values of 50 µM and 500 µM, respectively.

These findings suggest that the quinazoline scaffold can be effectively utilized to develop highly potent and selective inhibitors of PI3Kα, offering a promising avenue for cancer treatment.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to late-onset, autosomal dominant Parkinson's disease. These mutations often lead to increased kinase activity, suggesting that LRRK2 kinase inhibitors could be a viable therapeutic strategy.

The 2-aminoquinazoline structure, including this compound, has been identified as a key scaffold for the development of LRRK2 inhibitors. Patent literature discloses the use of this compound as a crucial intermediate in the synthesis of novel N-(heteroaryl) quinazolin-2-amine derivatives designed as LRRK2 inhibitors. The potency of the final compounds is evaluated using in vitro biochemical assays, such as the LRRK2 Km ATP LanthaScreen™ Assay. This assay measures the ability of a compound to inhibit the kinase activity of the human mutant G2019S LRRK2, one of the most common disease-associated mutations. While specific inhibitory data for the this compound intermediate itself is not provided, its integral role in the synthesis of potent final products firmly establishes its importance in the pursuit of LRRK2-targeted therapies for Parkinson's disease.

Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in the cellular response to stimuli such as stress and inflammation. Dysregulation of NF-κB is linked to various inflammatory diseases, and its inhibition is a therapeutic goal.

While specific studies on the NF-κB inhibitory activity of this compound derivatives are not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been shown to target this pathway. For example, research on fluorine-substituted benzo[h]quinazolin-2-amine derivatives demonstrated that these compounds can inhibit the NF-κB signaling pathway. chemenu.com The lead compound from that study, 8c, was found to significantly decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB. chemenu.com Other quinazolinone derivatives have also been shown to inhibit COX-2 gene expression via the NF-κB signaling pathway. This mechanism, involving the prevention of key phosphorylation events, blocks the pathway's activation. Although these findings are for differently substituted quinazolines, they suggest a potential mechanism of action that could be shared by 7-iodo derivatives.

Phosphodiesterase 7 (PDE7) is a high-affinity enzyme specific for the second messenger cyclic adenosine monophosphate (cAMP). It is expressed in immune cells and plays a role in regulating inflammation. As such, PDE7 inhibitors are being explored as potential anti-inflammatory agents.

The quinazoline scaffold has been identified as a promising starting point for the development of PDE7 inhibitors. google.com Various quinazoline derivatives have been synthesized and tested for their ability to inhibit PDE7A, a key isoform of the enzyme. In one study, a series of novel quinazoline derivatives (compounds 4a-h and 5a-h) were evaluated, showing PDE7A inhibitory activity with IC₅₀ values ranging from 0.114 to 1.966 µM. Another study on thioxoquinazoline derivatives also reported compounds with sub-micromolar inhibitory potencies against the catalytic domain of PDE7A1. While these studies confirm the potential of the general quinazoline structure for PDE7 inhibition, the specific contribution of a 7-iodo substitution to this activity requires further dedicated investigation, as the reviewed literature did not specify this feature in the most potent compounds.

Modulation of Other Kinase Targets (e.g., GAK, SLK, STK10)

Derivatives of the 4-anilinoquinazoline (B1210976) scaffold have been identified as potent inhibitors of several kinases beyond their primary targets. Notably, Cyclin G-associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10) are common collateral targets for many quinazoline-based kinase inhibitors, including clinically approved drugs like erlotinib and gefitinib. soton.ac.ukresearchgate.net Research has focused on understanding the structure-activity relationships (SAR) that govern the inhibition of these specific kinases. nih.gov

Antiproliferative and Cytotoxic Activity in Cell-Based Assays

Numerous studies have demonstrated the significant in vitro antiproliferative activity of quinazoline derivatives against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2).

For example, a series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones, synthesized via Suzuki-Miyaura cross-coupling, were evaluated for their anticancer properties against MCF-7 cells, among others, with some compounds showing IC50 values in the micromolar range (0.62-7.72 μM). researchgate.net Similarly, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives have shown efficacy against four different cancer cell lines. nih.gov One particular compound from this series, compound 3c, demonstrated potent growth inhibition with IC50 values ranging from 4.0 to 8.0 µM. nih.gov

Other research on quinazolin-4-ones bearing a dithiocarbamate moiety also reported activity against A549 and MCF-7 cell lines. researchgate.net Furthermore, a phosphomolybdate-based hybrid solid containing a quinazoline-related moiety exhibited considerable inhibitory effects against HepG2, A549, and MCF-7 cells, with IC50 values of 33.79 μmol L−1, 25.17 μmol L−1, and 32.11 μmol L−1, respectively. rsc.org S-glycosylated quinazoline derivatives have also been tested, with some showing enhanced cytotoxic activity against MCF-7 and HepG2 cell lines, recording IC50 values as low as 2.04 μM. scientificarchives.com

The table below summarizes the reported antiproliferative activities of various quinazoline derivatives against the specified cancer cell lines.

Compound TypeCell LineIC50 Value (µM)
6-Aryl-2-styrylquinazolin-4(3H)-onesMCF-70.62 - 7.72
2,4-Disubstituted-6-iodoquinazoline (Compound 3c)Various4.0 - 8.0
Phosphomolybdate hybrid with quinazoline-related moietyHepG233.79
Phosphomolybdate hybrid with quinazoline-related moietyA54925.17
Phosphomolybdate hybrid with quinazoline-related moietyMCF-732.11
S-Glycosylated quinazoline derivative (Compound 1b)MCF-72.42
S-Glycosylated quinazoline derivative (Compound 1b)HepG21.17
S-Glycosylated quinazoline derivative (Compound 2a)MCF-72.09
S-Glycosylated quinazoline derivative (Compound 2a)HepG22.08
S-Glycosylated quinazoline derivative (Compound 2b)MCF-72.04
S-Glycosylated quinazoline derivative (Compound 2b)HepG22.09
3,4-Dihydroquinazolinone derivativesHepG-22.46 - 36.85
3,4-Dihydroquinazolinone derivativesMCF-73.87 - 88.93

The antiproliferative effects of this compound derivatives are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov Various studies have shown that these compounds can halt the progression of the cell cycle at different phases and trigger programmed cell death in cancer cells.

For instance, certain 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives have been shown to cause cells to remain in the G0/G1 phase of the cell cycle. nih.gov In another study, novel 3,4-dihydroquinazolinone derivatives were found to impair cell proliferation by inducing cell cycle arrest at the G2/M phase in HepG-2 cells. nih.govbue.edu.eg This arrest was accompanied by a significant increase in early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. nih.govbue.edu.eg The mechanism of apoptosis induction by these compounds involved the significant overexpression of the cell cycle regulator p21 and the downregulation of two inhibitor of apoptosis proteins (IAPs), namely Survivin and XIAP. nih.govbue.edu.eg

Similarly, other quinazoline derivatives have been reported to induce apoptosis in a dose-dependent manner in various cancer cell lines. researchgate.netmdpi.comnih.gov The induction of apoptosis is often associated with the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family members. nih.gov For example, treatment with a pyrazolo[3,4-d]pyridazine derivative, a related heterocyclic compound, led to a significant overexpression of the pro-apoptotic Bax protein and an inhibition of the anti-apoptotic Bcl-2 gene expression. nih.gov This shift in the Bcl-2/Bax ratio is a key event in the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov Furthermore, the activation of effector caspases, like caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP) are common downstream events observed following treatment with these compounds, confirming the execution of the apoptotic program. nih.gov

Certain derivatives of the quinazoline scaffold have demonstrated the ability to act as radiosensitizers, enhancing the lethal effects of ionizing radiation on cancer cells. This property is of significant interest in oncology, as it could potentially improve the efficacy of radiotherapy.

In a study investigating novel 3,4-dihydroquinazolinone derivatives, several compounds were evaluated for their radiosensitizing abilities in combination with a single dose of 8 Gy gamma radiation against HepG-2 and MCF-7 cell lines. bue.edu.eg The measurement of IC50 values after irradiation revealed that these compounds were able to sensitize the cancer cells to the effects of gamma irradiation. bue.edu.eg Specifically, the IC50 values for the promising compounds after irradiation were in the range of 1.56-4.32 µM for HepG-2 cells and 3.06-5.93 µM for MCF-7 cells, indicating a significant enhancement of cytotoxicity when combined with radiation. bue.edu.eg While this study was not on 7-iodo-nitroimidazole derivatives, which are a different class of compounds also known for their radiosensitizing effects, it highlights the potential of the broader quinazolinone structure in this application. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Derivatives of iodoquinazoline have been investigated for their potential as antimicrobial agents, with studies demonstrating activity against both Gram-positive and Gram-negative bacteria.

Several research efforts have focused on the synthesis and evaluation of various quinazoline derivatives for their antibacterial properties. researchgate.netresearchgate.netnih.gov For example, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives exhibited broad-spectrum antibacterial action. nih.gov These compounds were found to be more effective against Gram-positive bacteria compared to Gram-negative strains. nih.gov Specifically, compounds 3c and 3b from this series showed the strongest antibacterial activities. nih.gov

In another study, synthesized 6-iodo-2-methyl-4H-benzo[d]- researchgate.netrsc.org-oxazin-4-one and 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one exhibited promising antibacterial activities against Staphylococcus aureus (Gram-positive), Bacillus species (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). researchgate.net The 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one (compound 2) showed higher activity against Pseudomonas aeruginosa compared to the benzoxazinone precursor. researchgate.net

The mechanism of action of quinazoline derivatives as antibacterial agents is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds may target dihydrofolate reductase (DHFR) in both E. coli and S. aureus. nih.gov Quinazolin-4(3H)-one derivatives, a related class of compounds, are known to exhibit pharmacological effects against a range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com The presence of certain substituents on the quinazolinone nucleus, such as a naphthyl radical which increases hydrophobicity, has been shown to contribute to their bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

The table below provides a summary of the antibacterial activity of selected quinazoline derivatives.

Bacterial Strain(s)Compound Type/NameActivity Noted
Gram-positive and Gram-negative bacteria2,4-Disubstituted-6-iodoquinazoline derivatives (e.g., 3c, 3b)Broad-spectrum activity, more potent against Gram-positive strains.
Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa3-Amino-6-iodo-2-methyl-3H-quinazolin-4-onePromising antibacterial activity, with higher activity against P. aeruginosa.
Staphylococcus aureus, Streptococcus pneumoniaeQuinazolin-4(3H)-one derivative with a naphthyl radicalBacteriostatic effect.
Escherichia coli, Klebsiella pneumoniae, Bacillus species, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicansSynthesized quinazolinone derivativesSignificant antibacterial activity against the tested microorganisms.

Antifungal Efficacy Against Fungal Species

Derivatives of the quinazoline scaffold have demonstrated notable efficacy against a range of pathogenic fungal species. In vitro studies have consistently shown the potential of these compounds, including iodo-substituted variants, to inhibit the growth of fungi such as Candida albicans, a common cause of opportunistic infections, and Aspergillus niger, a prevalent mold. jocpr.comnih.govresearchgate.net

A series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their antifungal activity. Among these, certain compounds exhibited potent action against fungal strains. nih.gov For instance, compound 3c from one study showed strong antifungal activity, highlighting the potential of the iodoquinazoline core in developing new antifungal agents. nih.gov Similarly, other research has identified quinazolinone derivatives with good activity against C. albicans and A. niger. researchgate.net The introduction of different substituents to the quinazolinone nucleus has been explored to enhance this activity. For example, some pyrazol-quinazolinone compounds have been shown to possess good antifungal effects. mdpi.com Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have also been identified as promising leads for antifungal drug development. nih.gov

The antifungal potential is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Fungal SpeciesCompound TypeObserved ActivityReference
Candida albicans6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative (3b)MIC: 625 µg/mL jocpr.com
Aspergillus niger6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative (3b)MIC: 625 µg/mL jocpr.com
Fusarium oxysporumPyrazol-quinazolinone derivative (2c)62.42% inhibition at 300 mg/L mdpi.com
Various Fungi6,7-bis(arylthio)-quinazoline-5,8-dionesGood antifungal activity nih.gov
Various FungiFuro[2,3-f]quinazolin-5-olsGood antifungal activity nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazoline derivatives are believed to stem from multiple mechanisms of action, primarily involving the disruption of essential cellular processes such as cell wall synthesis and DNA replication.

Penicillin-Binding Protein (PBP) Inhibition: A significant mechanism, particularly against bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), involves the inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govsigmaaldrich.com Certain quinazolinone derivatives act as allosteric inhibitors of PBP2a. nih.govnih.gov They bind to a site on the protein distinct from the active site, inducing a conformational change that opens the active site. nih.govsigmaaldrich.com This allows β-lactam antibiotics, which are normally ineffective against PBP2a, to bind and inhibit the enzyme, thereby disrupting bacterial cell wall biosynthesis and leading to cell death. nih.gov This synergistic action highlights a novel approach to combating antibiotic resistance.

DNA Interaction: Another primary mechanism of action for quinazoline derivatives is their interaction with DNA. nih.goveco-vector.com These compounds, often featuring a planar aromatic structure, can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. acs.orgresearchgate.net This interaction can interfere with crucial DNA processes like replication and transcription, ultimately leading to cell growth inhibition and apoptosis. researchgate.netnih.gov Studies on benzoquinazoline derivatives have shown their ability to form molecular complexes with DNA and interfere with the activity of topoisomerase I and II, enzymes essential for managing DNA topology during replication. nih.gov Furthermore, specific quinazoline derivatives have been designed to selectively bind to and stabilize G-quadruplex DNA structures, which are found in telomeres and gene promoter regions. nih.gov The stabilization of these structures can inhibit the activity of telomerase, an enzyme vital for cancer cell immortality. nih.gov

Antioxidant Properties

Quinazoline derivatives have been investigated for their antioxidant capabilities, which are crucial for combating oxidative stress, a condition implicated in numerous diseases.

Radical Scavenging Activity (e.g., DPPH Assay)

The antioxidant potential of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. orientjchem.org Numerous studies have shown that quinazoline and quinazolinone derivatives exhibit significant DPPH radical scavenging activity. orientjchem.orgsapub.orgmdpi.com

The potency of this activity is often influenced by the nature and position of substituents on the quinazoline ring. nih.gov For example, the presence of hydroxyl (-OH) groups, particularly dihydroxy substitutions in ortho or para positions on a phenyl ring attached to the quinazolinone scaffold, has been shown to confer potent radical scavenging properties. nih.govmdpi.com The presence of electron-donating groups generally enhances the antioxidant activity. sapub.org Some synthesized quinazolinone derivatives have demonstrated scavenging activity comparable to or even higher than standard antioxidants like ascorbic acid. orientjchem.orgresearchgate.net

Compound TypeAssayKey FindingReference
Dihydroxy-substituted quinazolinones (21e, 21g, 21h)DPPHPotent radical scavenging with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. nih.gov
Quinazolinone derivative (Compound 5)DPPHHighest scavenging activity (61.5% inhibition at 1 mg/mL) due to electron-donating groups. sapub.org
Polyphenolic quinazolin-4(3H)-one derivatives (5h, 5j, 5k)DPPH, ABTS, NODisplayed higher radical scavenging activity than reference antioxidants. mdpi.com
Quinazolin Schiff bases (Compounds 5 and 6)DPPH, Nitric OxideShowed excellent scavenging capacity, higher than ascorbic acid. orientjchem.org

Pathways of Oxidative Stress Modulation

Beyond direct radical scavenging, quinazoline derivatives can modulate cellular pathways involved in the response to oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov This can lead to damage to lipids, proteins, and DNA. nih.govmdpi.com

One of the key pathways involved in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.gov Studies have shown that certain 3-amino quinazoline derivatives can act as Nrf2 activators by inhibiting Keap1. nih.gov This activation leads to increased levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), thereby enhancing the cell's capacity to handle oxidative insults and reducing markers of damage like malondialdehyde (MDA). nih.gov By modulating such pathways, these compounds can help restore redox homeostasis and protect cells from oxidative damage. nih.gov

Neuroprotective Potential in Cellular and Experimental Models

The ability of quinazoline derivatives to combat oxidative stress and modulate cell death pathways provides a strong basis for their investigation as neuroprotective agents in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov

Attenuation of Cell Death Pathways (e.g., TSPO binding)

A promising target for the neuroprotective action of quinazoline derivatives is the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane. nih.govnih.gov TSPO is involved in various cellular functions, including the regulation of apoptosis (programmed cell death) and neurosteroid synthesis. nih.govnih.gov Its expression is often upregulated in the brain in response to injury and disease. nih.gov

Tricyclic compounds developed from a quinazoline scaffold have been shown to bind to TSPO and protect neuronal cells from glutamate-induced cell death. nih.gov The binding of these ligands to TSPO can modulate mitochondrial function, influence the mitochondrial permeability transition pore (mPTP), and regulate the production of ROS, all of which are critical factors in determining cell survival or death. nih.gov In animal models of neurotoxicity and hereditary neurodegenerative disease, these TSPO-binding quinazoline derivatives have demonstrated neuroprotective and neuro-reparative effects. nih.gov Furthermore, other quinazoline-based compounds, such as phosphodiesterase 7 (PDE7) inhibitors, have also shown neuroprotective effects in experimental stroke models by reducing brain damage and inflammation. researchgate.net

In Vivo Efficacy in Experimental Disease Models (e.g., stroke models)

Quinazoline derivatives have demonstrated significant therapeutic potential in preclinical models of neurological disorders, particularly stroke. nih.govresearchgate.net Research has focused on their role as phosphodiesterase 7 (PDE7) inhibitors, which are recognized for their neuroprotective and anti-inflammatory properties. nih.govresearchgate.net

In a key study, the in vivo efficacy of a quinazoline-type PDE7 inhibitor was evaluated in a permanent middle cerebral artery occlusion (pMCAO) mouse model of stroke. nih.govresearchgate.net Administration of the compound 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline resulted in a significant amelioration of brain damage and an improvement in behavioral outcomes. nih.govresearchgate.net These findings underscore the neuroprotective effects of this class of compounds in the context of ischemic stroke. researchgate.net The therapeutic benefits are attributed to the potent anti-inflammatory and neuroprotective actions of PDE7 inhibitors within the central nervous system. nih.gov These studies propose PDE7 inhibitors based on the quinazoline scaffold as a promising class of therapeutic agents for neuroprotection. nih.govresearchgate.net

Table 1: In Vivo Efficacy of Quinazoline Derivative in Stroke Model

Compound Model Key Findings Reference

Other Biological Activities and Mechanistic Studies

Antiviral Properties

Derivatives of the quinazoline scaffold have emerged as a significant area of research in the development of new antiviral agents. nih.gov These compounds have shown potential against a range of DNA and RNA viruses, indicating a broad spectrum of activity. nih.gov

Studies have identified quinazoline derivatives with notable activity against influenza A virus. nih.gov Specifically, 2-(quinazolin-4-yl)oxy-N-arylacetamides and related analogs have demonstrated superior anti-influenza activity compared to the standard antiviral drug, ribavirin. nih.gov Furthermore, certain 2-substituted quinazolinones have been found to be active against two types of varicella-zoster virus (TK+ and TK–) and human cytomegalovirus (HCMV), with EC₅₀ values in the low micromolar range. nih.gov More recently, research has explored the efficacy of related heterocyclic compounds against SARS-CoV-2, the virus responsible for COVID-19. nih.gov One derivative, featuring an epoxybenzooxocinopyridine structure with a dihydroquinoxalin-2-one side group, demonstrated the ability to inhibit SARS-CoV-2 replication in cell cultures with a half-maximal effective concentration (EC₅₀) of 2.23 µg/mL. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline and Related Derivatives

Compound Class Virus Potency (EC₅₀) Comparison Reference
2-(Quinazolin-4-yl)oxy-N-arylacetamides Influenza A/WSN/33 (H1N1) - Superior to Ribavirin nih.gov
2-Substituted Quinazolinones Varicella Zoster Virus (TK+ & TK–) 5.4–13.6 µM - nih.gov
2-Substituted Quinazolinones Human Cytomegalovirus (AD169) 8.94–13.2 µM Ganciclovir (EC₅₀ 2.60 µM) nih.gov

Inhibition of Non-Kinase Enzymes (e.g., α-glycosidase, α-amylase, aldose reductase)

α-Glucosidase and α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govnih.govmdpi.com Quinazoline and quinazolin-4(3H)-one derivatives have been extensively investigated as potent inhibitors of these enzymes. nih.gov

Numerous studies have synthesized and evaluated series of quinazolin-4(3H)-one derivatives, revealing significant inhibitory activity against α-glucosidase. nih.gov For instance, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were developed, with one compound (7b) exhibiting an IC₅₀ value of 14.4 µM against α-glucosidase, which is approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov Other quinoline-based hybrids have also shown potent α-glucosidase inhibition in the low micromolar range. nih.govmdpi.com

In addition to α-glucosidase, these derivatives have been evaluated for their ability to inhibit α-amylase. researchgate.netresearchgate.net Inhibition of this enzyme slows the breakdown of dietary starch into oligosaccharides, further contributing to glycemic control. researchgate.net Certain synthesized quinazoline compounds have demonstrated dose-dependent inhibition of both α-amylase and α-glucosidase, with one derivative (QZ9) showing up to 87.16% inhibition of α-amylase and 81.51% inhibition of α-glucosidase at a concentration of 1000 µg/ml. researchgate.net

Table 3: Inhibitory Activity of Quinazoline Derivatives against α-Glucosidase and α-Amylase

Compound Class Enzyme IC₅₀ Value Mechanism Reference
Quinazolin-4(3H)-one phenoxy-acetamide derivative (7b) α-Glucosidase 14.4 µM Competitive nih.gov
Quinoline–1,3,4-oxadiazole derivative (4i) α-Glucosidase 15.85 µM - nih.gov
Dihydroquinazolin-4(1H)-one (QZ9) α-Amylase 87.16% inhibition at 1000 µg/ml - researchgate.net
Dihydroquinazolin-4(1H)-one (QZ9) α-Glucosidase 81.51% inhibition at 1000 µg/ml - researchgate.net

Aldose Reductase Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. nih.gov The inhibition of ALR2 is a promising therapeutic approach for preventing or managing long-term diabetic complications such as retinopathy, neuropathy, and nephropathy. mdpi.comnih.gov

Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as potent ALR2 inhibitors. nih.gov In one study, a series of derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety was evaluated. The cyclohexyl-substituted derivative (compound 9) emerged as the most potent, exhibiting a Kᵢ of 0.064 µM, making it 15 times more effective than the standard inhibitor epalrestat (Kᵢ = 0.967 µM). nih.gov Molecular docking simulations indicated that this high potency is due to stable binding interactions with key residues in the ALR2 active site, including Trp-111, Tyr-209, Trp-20, and Ser-302. nih.gov These compounds were found to be non-toxic at therapeutic concentrations in cytotoxicity assays. nih.gov

Table 4: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Aldose Reductase (ALR2)

Compound Inhibition Constant (Kᵢ) Mechanism Comparison Reference
Cyclohexyl-substituted quinazolin-4(3H)-one (Compound 9) 0.064 µM Competitive 15 times more potent than Epalrestat nih.gov

Table of Mentioned Compounds

Compound Name
This compound
3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline
Ribavirin
Ganciclovir
Tilorone
Acarbose

Future Directions and Research Perspectives for 7 Iodoquinazolin 2 Amine Chemistry and Biology

Rational Design and Synthesis of Advanced 7-Iodoquinazolin-2-amine Analogues

The future of drug design centered on the this compound core lies in the rational elaboration of its structure to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. The iodine atom is a key feature for synthetic diversification, enabling access to a vast chemical space through established and robust palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Key synthetic strategies for creating advanced analogues include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 7-position by coupling the iodoquinazoline with various boronic acids or esters. mdpi.com This strategy is fundamental for exploring interactions within hydrophobic pockets of target proteins.

Sonogashira Coupling: The introduction of alkyne-containing fragments via Sonogashira coupling can create rigid linkers or provide access to unique three-dimensional structures, which can be crucial for optimizing binding affinity and selectivity. mdpi.com

Buchwald-Hartwig Amination: This C-N cross-coupling reaction enables the installation of diverse primary and secondary amines, amides, and other nitrogen-containing functional groups at the 7-position. nih.gov These groups can serve as critical hydrogen bond donors or acceptors, significantly influencing target engagement.

Heck Coupling: This reaction can be used to append various alkenes to the quinazoline (B50416) core, providing another avenue for structural diversification. mdpi.com

Rational design principles will focus on modifying the scaffold based on the known pharmacophoric features of established inhibitors for specific target classes, such as protein kinases. For example, many kinase inhibitors consist of a flat heteroaromatic system (the quinazoline core), a linker region with hydrogen bonding capabilities, and a terminal hydrophobic moiety. nih.govrsc.org By systematically varying the substituents introduced at the 7-position using the aforementioned reactions, researchers can fine-tune the molecule's properties to optimize its fit within the ATP-binding pocket or allosteric sites of target kinases.

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the research on iodoquinazoline derivatives has focused on oncology, particularly the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, the scaffold's versatility suggests significant potential in other therapeutic areas. nih.govrsc.org Future research should aim to broaden the biological scope of this compound analogues.

Oncology: The primary focus will likely remain on developing next-generation kinase inhibitors. Analogues derived from the 7-iodoquinazoline (B2663516) scaffold have demonstrated potent activity against various cancer cell lines by dually targeting key signaling proteins. nih.govresearchgate.net Research will continue to target kinases implicated in cancer progression and drug resistance.

Table 1: Anticancer Activity of Selected Iodoquinazoline Derivatives

Compound Target Cell Line IC50 / EC50 (µM) Target Kinase(s)
Compound 9c HepG2 5.00 EGFR, VEGFR-2
MCF-7 6.00
HCT116 5.17
A549 5.25
Compound 18 HepG2 5.25 EGFRWT, EGFRT790M
MCF-7 6.46
HCT116 5.68
A549 5.24
Compound 17 HepG2 5.55 EGFRWT, EGFRT790M
MCF-7 6.85
HCT116 5.40

Data sourced from multiple studies on iodoquinazoline derivatives. rsc.orgrsc.org

Beyond Oncology: The broader quinazoline class has shown a wide array of biological activities, suggesting that libraries derived from this compound could yield hits in other areas:

Neurodegenerative Diseases: Compounds targeting kinases involved in tau phosphorylation or functioning as inhibitors of cholinesterases could be explored for conditions like Alzheimer's disease.

Inflammatory Disorders: Targeting kinases in inflammatory pathways (e.g., JAK, SYK) could lead to new treatments for autoimmune diseases.

Infectious Diseases: The scaffold could be optimized to develop novel antibacterial, antiviral, or antifungal agents.

Screening diverse libraries of this compound analogues against a wide panel of biological targets will be crucial for identifying these new therapeutic opportunities.

Integrated Approaches in Drug Discovery: Combining Synthesis, Computation, and Biological Evaluation

The modern drug discovery process relies on a synergistic interplay between chemical synthesis, biological testing, and computational modeling. The development of this compound analogues is an ideal area to apply this integrated approach. nih.govresearchgate.net

The workflow typically proceeds as follows:

Computational Design & Docking: The process begins with in silico modeling. Using the crystal structures of target proteins (e.g., the ATP-binding site of EGFR or VEGFR-2), potential analogues are designed and virtually docked. This allows researchers to predict binding modes and prioritize compounds with the highest theoretical affinity before committing to synthesis. nih.govrsc.org

Targeted Synthesis: Guided by computational predictions, chemists synthesize a focused library of compounds. The use of palladium-catalyzed cross-coupling on the 7-iodo position allows for the efficient and modular creation of these designed molecules. mdpi.com

Biological Evaluation: The synthesized compounds are then subjected to a battery of in vitro assays. This includes initial screening for cytotoxicity against cancer cell lines (e.g., MCF-7, A549, HCT116) and direct enzymatic assays to determine inhibitory potency (IC50 values) against the target protein(s). nih.govrsc.orgrsc.orgresearchgate.net

SAR Analysis and Iteration: The biological data are analyzed to establish a clear structure-activity relationship (SAR). nih.gov This information is fed back into the computational models. By comparing the predicted binding energies and poses with the actual biological activity, the models can be refined, leading to a new, improved generation of compounds for synthesis. This iterative cycle of design, synthesis, and testing accelerates the identification of potent and selective lead compounds.

ADMET Prediction: In parallel, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds, helping to identify candidates with drug-like characteristics early in the discovery process. nih.govrsc.org

Development of Targeted Probes for Chemical Biology Studies

Chemical probes are indispensable tools for interrogating biological systems, allowing for the visualization and functional study of specific proteins or pathways. nih.gov The this compound scaffold is exceptionally well-suited for the development of such probes due to the synthetic accessibility of its 7-position.

Future research can focus on creating a variety of probes:

Fluorescent Probes: By attaching a fluorophore (e.g., coumarin, fluorescein, or BODIPY dyes) to the 7-position via a cross-coupling reaction, researchers can create probes to visualize the subcellular localization of target proteins in living cells. nih.govrsc.org For instance, a fluorescently-tagged EGFR inhibitor could be used to track receptor trafficking and internalization in real-time.

Affinity-Based Probes: Conjugating a biotin (B1667282) tag to the 7-position would enable affinity purification studies. These probes could be used to pull down the target protein from cell lysates, helping to identify binding partners and downstream effectors in its signaling complex.

Radiolabeled Probes: The introduction of a radiolabel, either directly (using a radioactive iodine isotope) or by attaching a chelating agent for a positron-emitting metal, could transform a potent inhibitor into a PET (Positron Emission Tomography) imaging agent. Such a probe would allow for non-invasive imaging of target expression in preclinical models and potentially in human subjects, aiding in diagnostics and patient stratification.

The development of these chemical biology tools would not only advance our understanding of the targets of this compound analogues but also provide valuable reagents for the broader scientific community.

Q & A

Q. Q1. What are the standard synthetic routes for 7-Iodoquinazolin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves iodination of quinazolin-2-amine derivatives. A common method includes reacting quinazolin-2-amine with iodine in an organic solvent (e.g., acetic acid or dichloromethane) at room or elevated temperatures . Variations in solvent polarity, temperature, and stoichiometry can significantly impact yield and purity. For example, elevated temperatures may accelerate iodination but risk side reactions like deamination. Optimization via Design of Experiments (DoE) is recommended to balance reactivity and selectivity.

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., iodine's deshielding effect on adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine's distinct isotopic signature) .
  • FT-IR : Identifies amine (-NH2_2) stretches (~3300 cm1^{-1}) and aromatic C-I bonds (~500 cm1^{-1}) .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity issues during iodination of quinazoline derivatives be mitigated?

Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-donating groups (e.g., -NH2_2) at position 2 can direct iodination to position 7 via electrophilic aromatic substitution. Using mild Lewis acids (e.g., ZnCl2_2) or low-temperature iodination (~0°C) may enhance selectivity . Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .

Q. Q4. What strategies improve solubility of this compound for in vitro assays?

Solubility challenges arise from the compound's aromaticity and iodine's hydrophobicity. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility .
  • Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability for cellular studies .

Biological Evaluation

Q. Q5. How is this compound evaluated for kinase inhibition activity?

Methodology involves:

  • In vitro kinase assays : Measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Align the compound with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity .
  • Cellular assays : Assess anti-proliferative effects in cancer cell lines (e.g., MTT assay) paired with Western blotting to confirm target modulation .

Q. Q6. What controls are essential in cytotoxicity studies to avoid false positives?

  • Solvent controls : Match DMSO concentrations in test samples.
  • Positive controls : Use established inhibitors (e.g., gefitinib for EGFR).
  • Cell viability normalization : Include non-treated cells and measure ATP levels to rule out assay interference .

Data Analysis and Reproducibility

Q. Q7. How should researchers address contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Mitigation steps:

  • Standardize protocols : Adhere to guidelines like MIAME for gene expression studies.
  • Dose-response validation : Test compounds across multiple concentrations and replicate experiments ≥3 times .
  • Meta-analysis : Compare data across published studies using tools like RevMan to identify confounding factors .

Q. Q8. What computational tools predict metabolic stability of this compound?

  • CYP450 metabolism prediction : Use SwissADME or ADMETLab to identify potential oxidation sites (e.g., iodine substitution may reduce CYP2D6 activity) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate metabolic pathways (e.g., deiodination) to prioritize derivatives for synthesis .

Storage and Handling

Q. Q9. What storage conditions preserve this compound stability?

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
  • Long-term stability : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced Applications

Q. Q10. How can this compound be functionalized for radiopharmaceutical development?

  • Radioiodination : Substitute stable iodine with 125^{125}I or 131^{131}I via isotopic exchange in the presence of Cu(I) catalysts .
  • Bifunctional chelators : Attach DOTA or NOTA ligands for 68^{68}Ga or 177^{177}Lu labeling, enabling PET/SPECT imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.